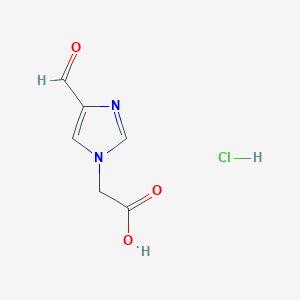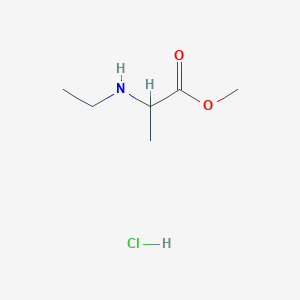![molecular formula C11H19FN2O2 B8057252 tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8057252.png)
tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₀FNO₂ and a molecular weight of 212.29 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. The presence of fluorine in its structure makes it particularly interesting for various scientific and industrial applications.
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance productivity and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products can include reduced fluorinated compounds or other reduced derivatives.
Substitution: The major products depend on the nucleophile used and can include a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.
Medicine: In the field of medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs, especially those targeting neurological disorders or inflammation.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and small size.
Molecular Targets and Pathways:
Enzymes: The compound may target specific enzymes involved in metabolic pathways or signaling cascades.
Receptors: It may interact with receptors on cell surfaces, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound lacks the fluorine atom, which may affect its reactivity and binding properties.
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: This compound has two fluorine atoms, potentially altering its chemical behavior and biological activity.
Uniqueness: The presence of a single fluorine atom in tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate distinguishes it from its analogs, providing unique chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-4-8(12)11(7-14)5-13-6-11/h8,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVUHNUVHLXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CNC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8057170.png)
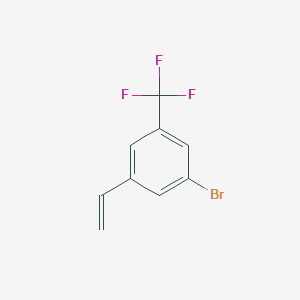
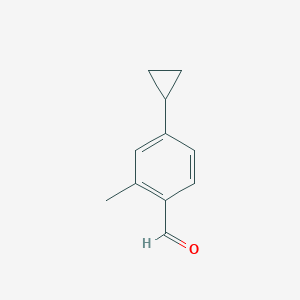
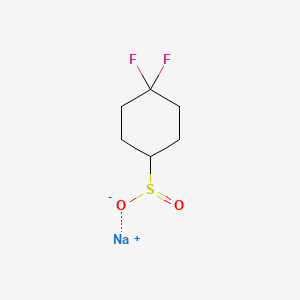


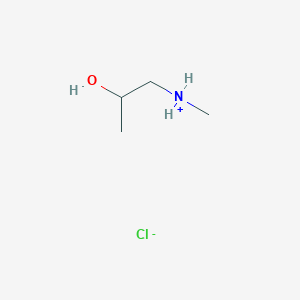
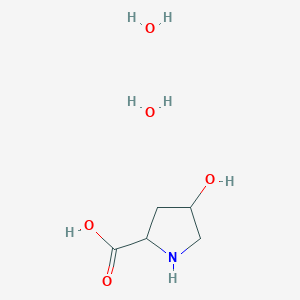
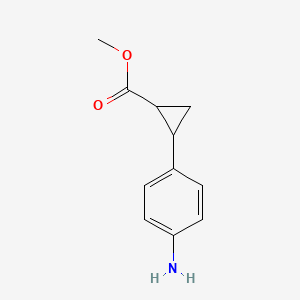
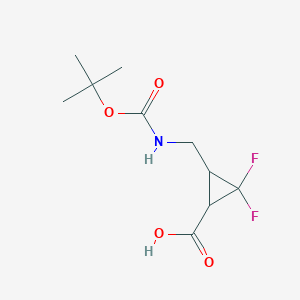
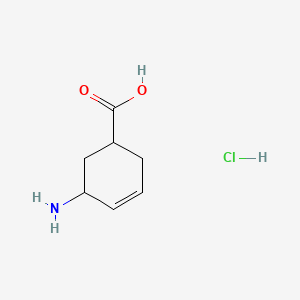
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid](/img/structure/B8057259.png)
